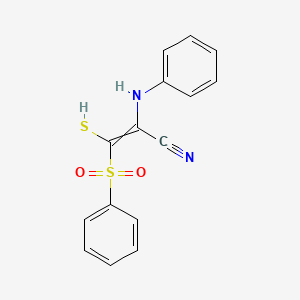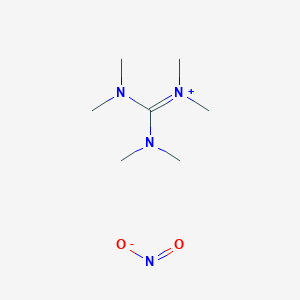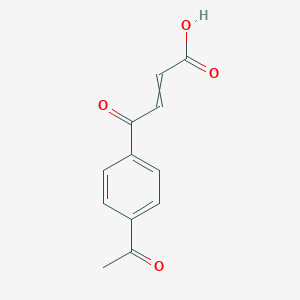
4-(4-Acetylphenyl)-4-oxobut-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Acetylphenyl)-4-oxobut-2-enoic acid is an organic compound that belongs to the class of aromatic ketones It features a phenyl ring substituted with an acetyl group and a but-2-enoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Acetylphenyl)-4-oxobut-2-enoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs a palladium catalyst and an organoboron reagent .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions often include the use of a palladium catalyst, a base, and an appropriate solvent, such as toluene or ethanol .
化学反応の分析
Types of Reactions
4-(4-Acetylphenyl)-4-oxobut-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted aromatic compounds.
科学的研究の応用
4-(4-Acetylphenyl)-4-oxobut-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials
作用機序
The mechanism of action of 4-(4-Acetylphenyl)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound’s acetyl and ketone groups allow it to participate in various chemical reactions, influencing biological processes and pathways. For example, it can form oximes and hydrazones through reactions with hydroxylamine and hydrazine, respectively .
類似化合物との比較
Similar Compounds
4-Acetylphenylboronic acid: Shares the acetylphenyl moiety but differs in its boronic acid group.
4-Acetylphenylboronic acid pinacol ester: Similar structure with a pinacol ester group.
特性
CAS番号 |
88460-71-3 |
|---|---|
分子式 |
C12H10O4 |
分子量 |
218.20 g/mol |
IUPAC名 |
4-(4-acetylphenyl)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C12H10O4/c1-8(13)9-2-4-10(5-3-9)11(14)6-7-12(15)16/h2-7H,1H3,(H,15,16) |
InChIキー |
FKOACGYKFYTUKV-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


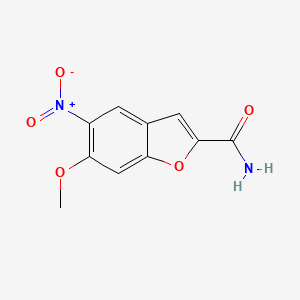
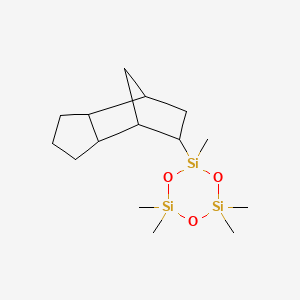

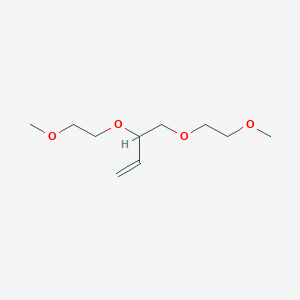
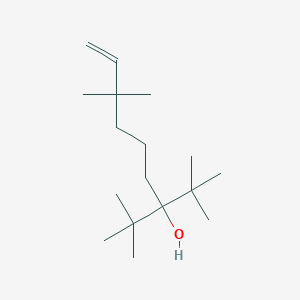
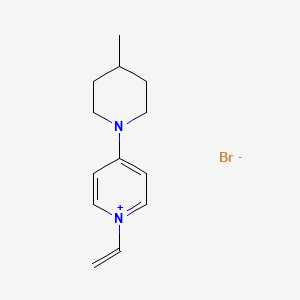
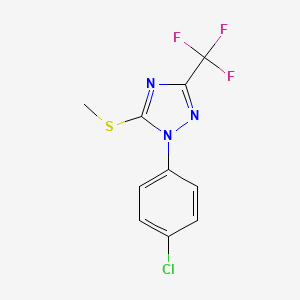
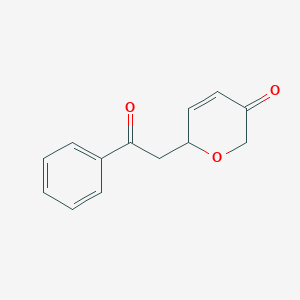
![1,1'-(Propane-1,3-diyl)bis[4-(methylsulfanyl)pyrimidin-2(1H)-one]](/img/structure/B14391301.png)
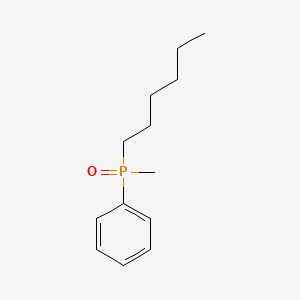
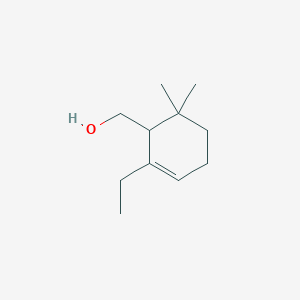
![N-[2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)ethyl]-N'-phenylurea](/img/structure/B14391324.png)
